Cas no 65447-41-8 (4-(4-methoxyphenyl)-5-nitro-1H-imidazole)

4-(4-Methoxyphenyl)-5-nitro-1H-imidazole is a nitro-substituted imidazole derivative featuring a methoxyphenyl group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its imidazole core, which is a common pharmacophore in bioactive molecules. The nitro group enhances reactivity, making it a versatile intermediate for further functionalization, such as reduction to amine derivatives or participation in nucleophilic substitution reactions. The methoxyphenyl moiety contributes to its potential as a building block for drug discovery, particularly in the development of antimicrobial or antitumor agents. Its well-defined structure and synthetic utility make it valuable for research applications requiring precise molecular modifications.
4-(4-methoxyphenyl)-5-nitro-1H-imidazole structure
65447-41-8 structure
Product Name:4-(4-methoxyphenyl)-5-nitro-1H-imidazole
CAS No:65447-41-8
MF:C10H9N3O3
MW:219.196761846542
CID:3074381
PubChem ID:135421770
Update Time:2025-06-14

4-(4-methoxyphenyl)-5-nitro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
    • AE-848/31943020
    • EN300-139577
    • MLS000687724
    • STL321439
    • QCA44741
    • 65447-41-8
    • CHEMBL1480225
    • CS-0234197
    • Methyl 4-(5-nitro-1H-imidazol-4-yl)phenyl ether #
    • AKOS000588602
    • YBNIKDPIGCYQIY-UHFFFAOYSA-N
    • 4-(4-methoxyphenyl)-5-nitro-3H-imidazole
    • 4-nitro-5-(4-methoxyphenyl)-1H-imidazole
    • AN-212/12293029
    • Oprea1_135441
    • Imidazole, 4-(4-methoxyphenyl)-5-nitro-
    • HMS2707D03
    • SMR000283673
    • AB00082987-01
    • Cambridge id 5361480
    • AG-690/12763896
    • Oprea1_843311
    • Inchi: 1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)9-10(13(14)15)12-6-11-9/h2-6H,1H3,(H,11,12)
    • InChI Key: YBNIKDPIGCYQIY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=C([N+](=O)[O-])NC=N1

Computed Properties

  • Exact Mass: 219.06439116Da
  • Monoisotopic Mass: 219.06439116Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.7Ų

4-(4-methoxyphenyl)-5-nitro-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M228883-10mg
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8
10mg
$ 50.00 2022-06-04
TRC
M228883-50mg
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8
50mg
$ 160.00 2022-06-04
TRC
M228883-100mg
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8
100mg
$ 250.00 2022-06-04
Enamine
EN300-139577-0.05g
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8 95%
0.05g
$153.0 2023-06-08
Enamine
EN300-139577-0.1g
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8 95%
0.1g
$228.0 2023-06-08
Enamine
EN300-139577-0.25g
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8 95%
0.25g
$325.0 2023-06-08
Enamine
EN300-139577-0.5g
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8 95%
0.5g
$512.0 2023-06-08
Enamine
EN300-139577-1.0g
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8 95%
1g
$656.0 2023-06-08
Enamine
EN300-139577-2.5g
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8 95%
2.5g
$1287.0 2023-06-08
Enamine
EN300-139577-5.0g
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
65447-41-8 95%
5g
$1903.0 2023-06-08

4-(4-methoxyphenyl)-5-nitro-1H-imidazole Related Literature

Additional information on 4-(4-methoxyphenyl)-5-nitro-1H-imidazole

Recent Advances in the Study of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole (CAS: 65447-41-8)

The compound 4-(4-methoxyphenyl)-5-nitro-1H-imidazole (CAS: 65447-41-8) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This nitroimidazole derivative has been investigated for its unique chemical properties and biological activities, particularly in the context of antimicrobial and anticancer therapies. Recent studies have explored its synthesis, mechanism of action, and therapeutic potential, providing valuable insights for researchers in the field.

One of the key areas of focus has been the synthesis and optimization of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the importance of the nitro group at the 5-position and the methoxy group at the 4-position of the phenyl ring in enhancing the compound's stability and bioactivity.

In terms of biological activity, recent research has demonstrated the compound's efficacy against a range of microbial pathogens. A 2022 paper in Antimicrobial Agents and Chemotherapy reported that 4-(4-methoxyphenyl)-5-nitro-1H-imidazole exhibits potent activity against both Gram-positive and Gram-negative bacteria, with a mechanism involving the disruption of bacterial DNA synthesis. This finding suggests its potential as a lead compound for developing new antibiotics, particularly in the face of rising antimicrobial resistance.

Another promising avenue of research involves the compound's anticancer properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters investigated its effects on various cancer cell lines, revealing significant inhibition of tumor cell proliferation. The study proposed that the compound induces apoptosis through the activation of specific signaling pathways, making it a candidate for further development in oncology therapeutics.

Despite these advances, challenges remain in the clinical translation of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole. Pharmacokinetic studies, as reported in a 2023 European Journal of Pharmaceutical Sciences article, indicate that the compound has moderate bioavailability and requires formulation optimization to improve its therapeutic index. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 4-(4-methoxyphenyl)-5-nitro-1H-imidazole (CAS: 65447-41-8) represents a versatile scaffold with significant potential in drug discovery. Recent studies have advanced our understanding of its synthesis, mechanism of action, and therapeutic applications, paving the way for future research and development. Continued efforts in optimizing its pharmacological properties will be crucial for realizing its full potential in clinical settings.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent